

N-Hydroxy Melagatran-d11: A Comprehensive Technical Guide on Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Hydroxy Melagatran-d11*

Cat. No.: *B13862667*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy Melagatran-d11 is the deuterated, isotope-labeled analog of N-Hydroxy Melagatran. It serves as a crucial intermediate in the synthesis of Melagatran, a potent direct thrombin inhibitor. Understanding the chemical properties and stability of this compound is paramount for its application in pharmacokinetic studies and as a reference standard in analytical method development. This technical guide provides an in-depth overview of the core chemical characteristics and stability profile of **N-Hydroxy Melagatran-d11**, supported by experimental methodologies and visual diagrams to facilitate comprehension.

Chemical Properties

The fundamental chemical and physical properties of **N-Hydroxy Melagatran-d11** are summarized in the table below, providing a clear reference for researchers.

Property	Value	Reference
Chemical Name	N-[(1R)-1-Cyclohexyl-2- [(2S)-2-[[[4- [(hydroxyamino)iminomethyl]p henyl]methyl]amino]carbonyl]-1 -azetidiny]-2-oxoethyl]glycine- d11	[1]
Synonyms	Melagatran Hydroxyamidine- d11	[1]
Molecular Formula	C22H20D11N5O5	[1]
Molecular Weight	456.58 g/mol	[1]
Physical Description	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO	[1]
Storage Conditions	2-8°C, Protected from air and light	[1]

Stability Profile

The stability of **N-Hydroxy Melagatran-d11** is a critical parameter influencing its storage, handling, and use in experimental settings. As an N-hydroxyamidine derivative, its stability is primarily influenced by hydrolytic and oxidative degradation pathways.

General Stability Considerations for N-Hydroxyamidines:

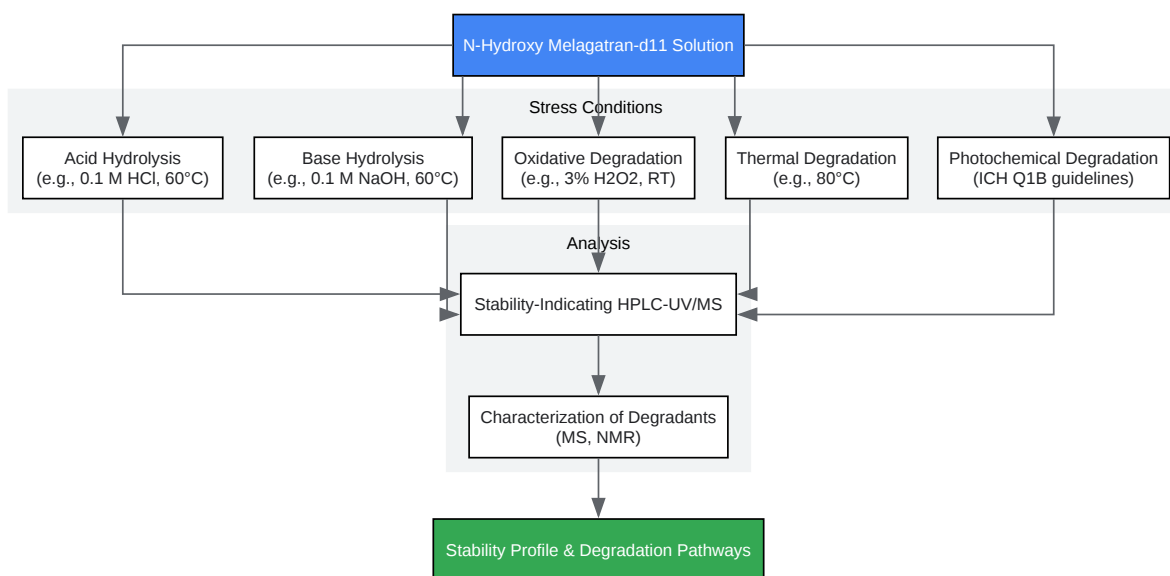
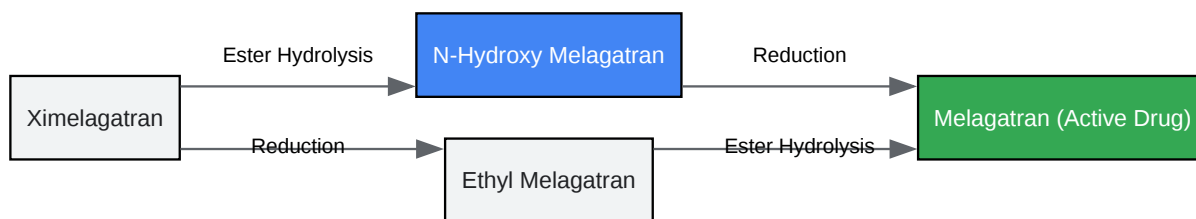
- **Hydrolytic Instability:** The N-hydroxyamidine functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This degradation typically yields a carboxylic acid and hydroxylamine or their derivatives.
- **pH-Dependent Stability:** The rate of hydrolysis is often pH-dependent, with the highest stability generally observed at or near neutral pH.

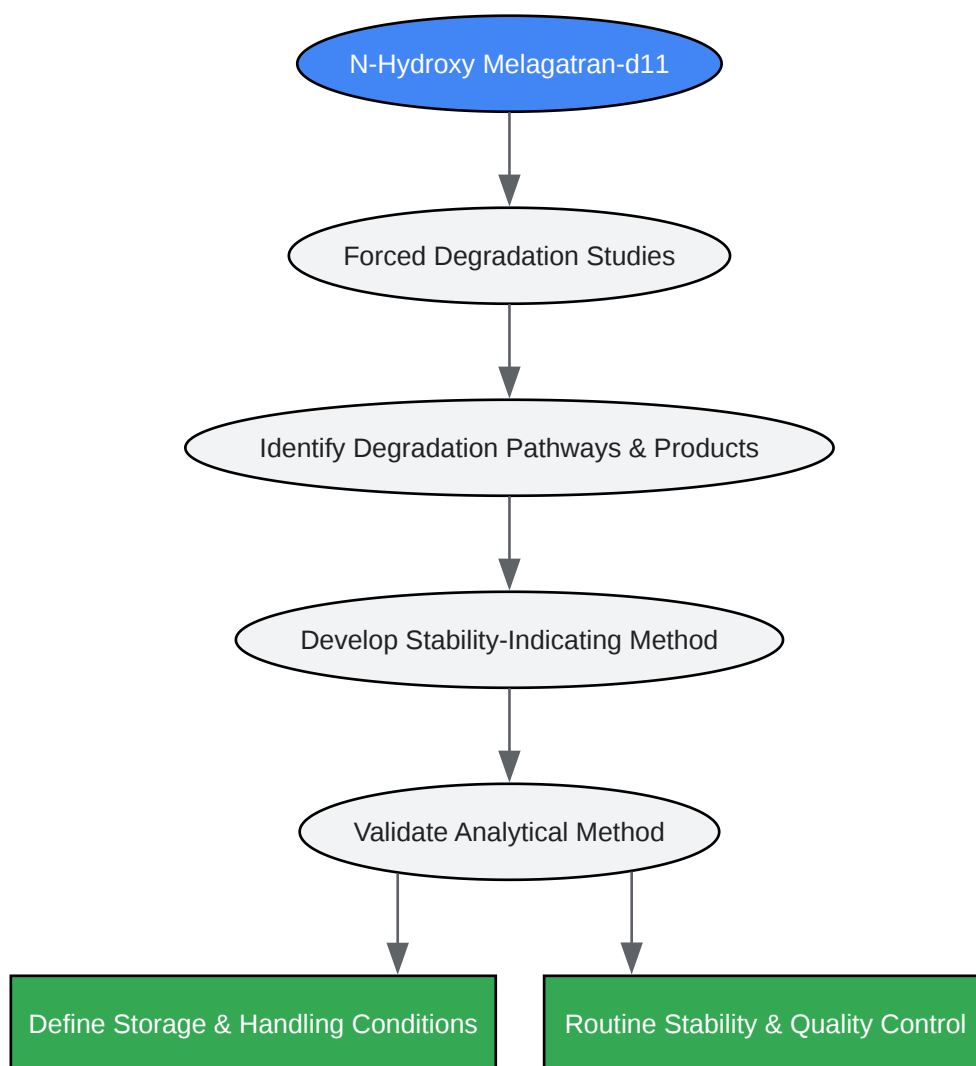
- **Oxidative Lability:** The N-hydroxy group is prone to oxidation, which can lead to the formation of various degradation products.

While specific quantitative stability data for **N-Hydroxy Melagatran-d11** is not extensively available in the public domain, the following sections outline the expected degradation pathways and a general protocol for conducting stability studies based on the known chemistry of N-hydroxyamidine compounds and the parent drug, Melagatran.

Metabolic Pathway of Ximelagatran

N-Hydroxy Melagatran is an intermediate metabolite in the conversion of the prodrug Ximelagatran to the active drug Melagatran. This biotransformation involves both hydrolysis and reduction reactions.





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References

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